(2R)-2-aminobutanenitrile
Description
Significance of α-Aminonitriles as Synthetic Intermediates and Chiral Building Blocks
α-Aminonitriles serve as pivotal precursors in the synthesis of a wide array of more complex molecules, most notably α-amino acids. rsc.orgorganic-chemistry.orgresearchgate.net The hydrolysis of the nitrile group provides a direct route to the corresponding carboxylic acid, making α-aminonitriles key intermediates in the Strecker synthesis of amino acids. organic-chemistry.orgmasterorganicchemistry.com Beyond this classical transformation, the bifunctional nature of α-aminonitriles allows for diverse chemical manipulations. The nitrile group can be reduced to an amine, leading to the formation of 1,2-diamines, while the amino group can undergo various reactions such as acylation and alkylation. rsc.orgsmolecule.com
The true value of α-aminonitriles in modern organic synthesis is particularly evident in the context of stereochemistry. Chiral α-aminonitriles are invaluable building blocks for the asymmetric synthesis of enantiomerically pure compounds. rsc.orgmdpi.com Access to enantiopure α-amino acids and their derivatives is crucial for the development of pharmaceuticals, agrochemicals, and other biologically active molecules. The stereocenter at the α-carbon of a chiral aminonitrile dictates the stereochemistry of the final product, making the enantioselective synthesis of these intermediates a major focus of research. mdpi.commdpi.com
Overview of (2R)-2-Aminobutanenitrile within the α-Aminonitrile Class
This compound is a specific chiral α-aminonitrile that holds significance as an intermediate in the synthesis of certain bioactive molecules. fda.govnih.gov Its structure consists of a four-carbon chain with an amino group and a nitrile group attached to the second carbon atom, with the "R" designation indicating the specific stereochemical configuration at this chiral center.
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C4H8N2 |
| Molecular Weight | 84.12 g/mol |
| IUPAC Name | This compound |
| InChIKey | DQQIUVCNBOJDGF-SCSAIBSYSA-N |
| SMILES | CCC@HN |
Data sourced from PubChem and other chemical databases. fda.govnih.govnih.gov
The primary utility of this compound lies in its role as a precursor. For instance, it is a key intermediate in the synthesis of the antiepileptic drug Levetiracetam. smolecule.comgoogle.com The specific stereochemistry of this compound is crucial for obtaining the desired enantiomer of the final drug product.
Historical Context of α-Aminonitrile Synthesis and Utility
The history of α-aminonitriles is intrinsically linked to the development of amino acid synthesis. In 1850, Adolph Strecker reported the first synthesis of an α-aminonitrile by reacting acetaldehyde, ammonia (B1221849), and hydrogen cyanide. mdpi.comacs.org This three-component reaction, now famously known as the Strecker synthesis, provided a straightforward method for producing α-aminonitriles, which could then be hydrolyzed to the corresponding α-amino acids. masterorganicchemistry.commdpi.comwikipedia.org This discovery was a landmark achievement in organic chemistry, offering a synthetic route to the fundamental building blocks of proteins.
Initially, the Strecker synthesis produced racemic mixtures of α-aminonitriles. wikipedia.org However, the increasing demand for enantiomerically pure amino acids spurred the development of asymmetric variations of the Strecker reaction. rsc.orgmdpi.com The first report of an asymmetric Strecker reaction appeared in 1963. wikipedia.org Since then, significant research has focused on the use of chiral auxiliaries, chiral catalysts, and enzymatic methods to achieve high levels of enantioselectivity in the synthesis of α-aminonitriles. rsc.orgmdpi.comnih.gov These advancements have transformed the Strecker reaction from a classical method for preparing racemic compounds into a powerful tool for asymmetric synthesis.
Structure
2D Structure
3D Structure
Properties
CAS No. |
775257-48-2 |
|---|---|
Molecular Formula |
C4H8N2 |
Molecular Weight |
84.12 g/mol |
IUPAC Name |
(2R)-2-aminobutanenitrile |
InChI |
InChI=1S/C4H8N2/c1-2-4(6)3-5/h4H,2,6H2,1H3/t4-/m1/s1 |
InChI Key |
DQQIUVCNBOJDGF-SCSAIBSYSA-N |
Isomeric SMILES |
CC[C@H](C#N)N |
Canonical SMILES |
CCC(C#N)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2r 2 Aminobutanenitrile
Classical and Modern Strecker Synthesis Approaches
The Strecker synthesis, first reported by Adolph Strecker in 1850, is a classic method for producing amino acids. wikipedia.org The reaction involves treating an aldehyde with ammonia (B1221849) and hydrogen cyanide to form an α-aminonitrile, which is then hydrolyzed to yield the corresponding amino acid. wikipedia.orgmasterorganicchemistry.com This fundamental transformation has been adapted and refined over the years to produce a wide array of amino acids and their derivatives, including 2-aminobutanenitrile (B1582908).
Traditional Strecker Reaction Mechanisms and Stereochemical Considerations
The traditional Strecker synthesis of 2-aminobutanenitrile starts with propanal. The reaction proceeds in two main parts. wikipedia.org First, the carbonyl group of propanal is protonated, and then undergoes a nucleophilic attack by ammonia to form an iminium ion intermediate after the elimination of water. wikipedia.orgmasterorganicchemistry.com A cyanide ion then attacks the iminium carbon, resulting in the formation of the α-aminonitrile, 2-aminobutanenitrile. wikipedia.org
A significant aspect of the classical Strecker synthesis is its stereochemical outcome. Because the initial aldehyde and the imine intermediate are planar, the cyanide nucleophile can attack from either face with equal probability. This results in the formation of a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers of 2-aminobutanenitrile. wikipedia.org To obtain the desired (2R)-enantiomer, a subsequent resolution step, such as crystallization with a chiral resolving agent like L-tartaric acid, is necessary. wikipedia.org
Propanal + Ammonia + Hydrogen Cyanide → (R,S)-2-Aminobutanenitrile
Industrial Scale Strecker Synthesis of 2-Aminobutanenitrile
The Strecker synthesis is a robust and economically viable method, making it suitable for the large-scale industrial production of aminonitriles. wikipedia.org The synthesis of racemic 2-aminobutanenitrile is a key step in the commercial production of certain amino acids.
For industrial applications, the reaction conditions of the Strecker synthesis are carefully optimized to maximize yield and purity while ensuring safety. Instead of using hazardous hydrogen cyanide gas, safer cyanide salts like sodium cyanide or potassium cyanide are typically used in conjunction with an ammonium (B1175870) salt such as ammonium chloride. masterorganicchemistry.com
Key process parameters that are optimized include:
Temperature: The reaction is often carried out at low temperatures, typically between 0–5°C, to minimize side reactions such as the hydrolysis of the nitrile group.
pH: The pH of the reaction mixture is controlled, usually in the range of 8–10, to facilitate the formation of the imine intermediate.
Solvent: The choice of solvent can influence reaction rates and product solubility. Aqueous systems or mixed aqueous-organic solvents are common.
A typical industrial process might involve the slow addition of a cyanide salt solution to a mixture of the aldehyde and ammonium chloride in water at a controlled temperature and pH.
Phase-transfer catalysis (PTC) is a powerful technique used to enhance the reaction rate and efficiency of reactions involving reactants in different phases (e.g., an organic and an aqueous phase). In the context of the Strecker synthesis, PTC can be particularly advantageous. A phase-transfer catalyst, such as a quaternary ammonium salt like tetrabutylammonium (B224687) bromide, facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase where the aldehyde or imine is located. nih.gov This increases the effective concentration of the nucleophile in the organic phase, leading to a faster and more efficient reaction. The use of PTC can lead to higher yields and may allow for milder reaction conditions. nih.govacs.org
Asymmetric Strecker Methodologies for Enantioselective Access to (2R)-2-Aminobutanenitrile
The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of asymmetric versions of the Strecker synthesis. These methods aim to produce a single enantiomer, such as this compound, directly, thus avoiding the need for a separate resolution step. researchgate.net
One of the earliest and most effective strategies for asymmetric Strecker synthesis involves the use of a chiral auxiliary. masterorganicchemistry.com A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the reacting molecule to control the stereochemical outcome of the reaction.
In this approach, ammonia is replaced by a chiral amine. For instance, an optically active α-phenylethylamine can be reacted with the aldehyde to form a chiral imine. wikipedia.org The bulky chiral group on the imine nitrogen blocks one face of the molecule, directing the incoming cyanide nucleophile to attack from the less hindered face. This results in the preferential formation of one diastereomer of the aminonitrile. After the reaction, the chiral auxiliary is cleaved from the product, yielding the enantiomerically enriched aminonitrile and allowing for the recovery of the auxiliary.
A notable example involves the use of (R)-phenylglycine amide as a chiral auxiliary. nih.govrug.nl This method can be accompanied by a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the reaction mixture, driving the equilibrium towards the formation of that diastereomer and resulting in high diastereomeric excess. nih.govrug.nl
Another approach utilizes chiral catalysts, such as those derived from thiourea (B124793) or BINOL, which can generate a chiral environment around the reactants and influence the stereochemical course of the reaction. wikipedia.orgnih.gov These catalytic methods are highly desirable as only a small amount of the chiral catalyst is needed to produce a large quantity of the enantiomerically enriched product. nih.govresearchgate.net
Data Table: Comparison of Strecker Synthesis Approaches
| Synthesis Approach | Stereochemical Outcome | Key Features | Typical Reagents for 2-Aminobutanenitrile Synthesis |
| Traditional Strecker | Racemic mixture of (R)- and (S)-enantiomers. wikipedia.org | Simple, robust, and cost-effective. Requires a subsequent resolution step for enantiopure products. wikipedia.org | Propanal, Ammonia, Hydrogen Cyanide (or NaCN/KCN). wikipedia.org |
| Industrial Scale Strecker | Racemic mixture. | Optimized for large-scale production with a focus on safety, yield, and cost. May employ phase-transfer catalysis. | Propanal, Ammonium Chloride, Sodium Cyanide. |
| Asymmetric Strecker (Chiral Auxiliary) | Enantiomerically enriched (e.g., predominantly (R)-enantiomer). | Uses a stoichiometric amount of a recoverable chiral amine to direct the stereochemistry. nih.gov | Propanal, Chiral Amine (e.g., (R)-phenylglycine amide), Cyanide Source. nih.govrug.nl |
| Asymmetric Strecker (Chiral Catalyst) | Enantiomerically enriched. | Uses a substoichiometric amount of a chiral catalyst. nih.govresearchgate.net Highly efficient and atom-economical. | Propanal, Ammonia, Cyanide Source, Chiral Catalyst (e.g., thiourea-based or BINOL-derived). wikipedia.orgnih.gov |
Catalytic Enantioselective Strecker Reactions
The Strecker reaction, first reported in 1850, is a cornerstone in the synthesis of α-aminonitriles. It traditionally involves a one-pot reaction of an aldehyde or ketone, ammonia, and hydrogen cyanide. mdpi.comresearchgate.net The development of catalytic and enantioselective versions of this reaction has been a significant focus of modern organic synthesis, enabling the production of chiral α-aminonitriles with high stereocontrol. These asymmetric methods are broadly categorized into two main approaches: the use of a chiral auxiliary and the use of a chiral catalyst. mdpi.com The latter, which includes metal-catalyzed and organocatalytic systems, is often preferred due to its efficiency and atom economy.
Metal-Catalyzed Asymmetric Strecker Reactions
A variety of transition metal catalysts have been effectively employed in the synthesis of α-aminonitriles. mdpi.com These catalysts can activate the imine substrate and facilitate the enantioselective addition of a cyanide source. Metals such as titanium, aluminum, and others have been used to catalyze the cyanation of imines. organic-chemistry.org For instance, a highly enantioselective titanium-catalyzed cyanation of imines has been reported to proceed efficiently at room temperature. organic-chemistry.org Similarly, a tethered bis(8-quinolinolato) aluminum complex has been shown to be effective in the dual-activation asymmetric Strecker reaction of both aldimines and ketimines. organic-chemistry.org Nickel(II) chloride has also been identified as a simple and efficient catalyst for the three-component synthesis of α-aminonitriles from aldehydes, amines, and trimethylsilyl (B98337) cyanide at room temperature. researchgate.net
| Catalyst Type | Metal | Substrate | Key Features |
| Titanium Catalyst | Ti | Imines | Highly enantioselective, operates at room temperature. organic-chemistry.org |
| Aluminum Complex | Al | Aldimines and Ketimines | Dual-activation mechanism. organic-chemistry.org |
| Nickel(II) Chloride | Ni | Aldehydes, Amines, TMSCN | Simple, efficient, room temperature reaction. researchgate.net |
Organocatalytic Approaches
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of α-aminonitriles, offering a metal-free alternative. mdpi.com These reactions often utilize chiral Brønsted acids, thioureas, or squaramides to activate the imine and control the stereochemical outcome. mdpi.comrsc.org For example, pseudo-enantiomeric squaramide catalysts have been successfully used for the synthesis of pyrazolone (B3327878) α-aminonitrile derivatives in good yields and high enantioselectivities. rsc.orgjyu.fi Dihydroquinine-derived thiourea organocatalysts have also demonstrated high efficiency in the enantioselective Strecker reaction of dibenzo[b,f] Current time information in Bangalore, IN.oxazepines, affording the corresponding chiral α-aminonitriles in excellent yields and enantioselectivities. scispace.com Another notable organocatalytic system involves the use of a chiral variant of oligoethylene glycol as a catalyst with potassium cyanide, which generates a chiral cyanide anion for the asymmetric Strecker reaction of α-amido sulfones. nih.gov This method has proven to be scalable and allows for catalyst recycling. nih.gov
| Organocatalyst | Substrate Type | Cyanide Source | Key Features |
| Squaramide | Pyrazolone-derived ketimines | Trimethylsilyl cyanide | Provides both enantiomers with high yields and enantioselectivities. rsc.orgjyu.fi |
| Dihydroquinine-derived thiourea | Dibenzo[b,f] Current time information in Bangalore, IN.oxazepines | Trimethylsilyl cyanide | Excellent yields (up to 99%) and enantioselectivities (up to 98%). scispace.com |
| Chiral oligoethylene glycol | α-Amido sulfones | Potassium cyanide | Scalable, allows for catalyst recycling. nih.gov |
Calcium-Catalyzed Strecker-Type Reactions Towards α-Aminonitriles
An operationally simple and effective method for the synthesis of α-aminonitriles involves the use of a calcium catalyst. rsc.orgqub.ac.uklancs.ac.uk This Strecker-type reaction proceeds from readily available N,O-acetals and is tolerant of a wide range of functional groups, including heterocycles. rsc.orgqub.ac.uk The reaction provides the desired α-aminonitrile products in good to excellent yields and notably does not require anhydrous or air-free conditions, making it highly practical. rsc.orgqub.ac.uklancs.ac.uk The reaction typically employs a calcium salt, such as Ca(NTf2)2, in a suitable solvent like 1,2-dichloroethane. qub.ac.uk The substrate scope is broad, accommodating various protecting groups on the nitrogen atom. qub.ac.uk
Alternative Synthetic Routes to this compound and Related α-Aminonitriles
Beyond the Strecker reaction and its variants, other synthetic strategies have been developed for the preparation of α-aminonitriles. These alternative routes often start from different precursors and employ distinct chemical transformations.
Synthesis from Halogenoalkanes
The synthesis of nitriles from halogenoalkanes is a well-established nucleophilic substitution reaction. libretexts.orgphysicsandmathstutor.com In this method, a halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in an alcoholic solvent, typically ethanol. libretexts.orgchemguide.co.uk The halogen atom is displaced by the cyanide ion (CN⁻), which acts as a nucleophile, to form the corresponding nitrile. physicsandmathstutor.com This reaction is a useful method for extending the carbon chain by one carbon atom. libretexts.org It is crucial to use an alcoholic solvent, as the presence of water can lead to the formation of alcohols as a side product. libretexts.orgchemguide.co.uk
| Reactant | Reagent | Conditions | Product |
| Halogenoalkane | Sodium or Potassium Cyanide | Ethanolic solution, heated under reflux | Nitrile |
Synthesis from Amides via Dehydration
The dehydration of primary amides is a direct route to nitriles. libretexts.orgrsc.org This transformation involves the removal of a water molecule from the amide functional group. chemguide.co.uk A variety of dehydrating agents can be employed for this purpose, with phosphorus(V) oxide (P₄O₁₀) being a classic reagent. libretexts.orgchemguide.co.ukchemistrysteps.com The reaction is typically carried out by heating a solid mixture of the amide and the dehydrating agent, followed by distillation of the liquid nitrile product. libretexts.orgchemguide.co.uk Other strong dehydrating agents such as thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are also effective. chemistrysteps.comacademie-sciences.fr The use of thionyl chloride for the dehydration of N-methyl-N-arylsulfonyl-α-amino amides has been shown to proceed without significant racemization. academie-sciences.fr More recently, catalytic methods have been developed, including the use of transition metal catalysts and organocatalysts, which offer milder reaction conditions. rsc.orgresearchgate.net For instance, cyanuric chloride in DMF has been used for the preparation of N-protected chiral α-aminonitriles from the corresponding amides in good yields. researchgate.net
| Dehydrating Agent / Catalyst | Substrate | Key Features |
| Phosphorus(V) oxide (P₄O₁₀) | Primary amides | Classic, strong dehydrating agent; requires heating. libretexts.orgchemguide.co.uk |
| Thionyl chloride (SOCl₂) | N-methyl-N-arylsulfonyl-α-amino amides | Proceeds without significant racemization. academie-sciences.fr |
| Cyanuric chloride / DMF | N-protected α-amino acid amides | Good yields and high purities. researchgate.net |
Synthesis from Aldehydes and Ketones via Hydroxynitriles
The Strecker reaction, first reported in 1850, is a classic and versatile method for the synthesis of α-aminonitriles from aldehydes or ketones, an amine, and a cyanide source. uantwerpen.bemdpi.comnih.gov The reaction proceeds through the formation of an imine intermediate, which is then attacked by a cyanide nucleophile. nih.gov Modern advancements have focused on the development of catalytic and enantioselective versions of this reaction to control the stereochemistry of the newly formed chiral center.
For the synthesis of 2-aminobutanenitrile, propanal serves as the aldehyde precursor. A significant challenge in this transformation is achieving high enantioselectivity to favor the desired (2R)-isomer. Organocatalysis has emerged as a powerful tool in this regard. In one reported method, an asymmetric Strecker reaction of propanal with aniline (B41778) and trimethylsilyl cyanide (TMSCN) was catalyzed by a camphor (B46023) sulfonyl functionalized crown-ether catalyst. This reaction, conducted in dichloromethane (B109758) at room temperature, yielded the corresponding (S)-2-amino-2-phenylaminobutanenitrile in 90% yield within 15 minutes. rsc.org
Chiral metal complexes have also been successfully employed. For instance, a novel chiral zirconium catalyst has been developed for the catalytic enantioselective Strecker-type reactions of aldimines with tributyltin cyanide and for the three-component reaction of aldehydes, amines, and hydrogen cyanide. acs.org These methods have shown high yields and enantioselectivities for a range of aliphatic aldehydes. acs.orgresearchgate.netillinois.edu Similarly, chiral thiourea-based organocatalysts have proven effective in promoting the asymmetric hydrocyanation of imines, offering a robust and scalable route to enantiomerically enriched α-amino acids from their nitrile precursors. nih.govlibretexts.org
Redox-Neutral α-Cyanation of Amines
A conceptually novel approach to α-aminonitriles involves the direct α-cyanation of amines in a redox-neutral fashion. This method circumvents the traditional Strecker pathway and offers access to α-aminonitriles that are otherwise difficult to obtain. acs.orgnih.gov These transformations are typically catalyzed by simple carboxylic acids and can proceed via direct amine α-cyanation/N-alkylation or through the isomerization of an α-aminonitrile intermediate. acs.orgnih.gov
While a specific example for the synthesis of this compound using this method has not been extensively detailed in the literature, the general principle involves the reaction of a secondary amine with a cyanide source. For the synthesis of the target molecule, this would conceptually involve a derivative of diethylamine. The reaction is believed to proceed through the formation of an iminium ion intermediate, which is then trapped by the cyanide nucleophile. nih.gov This methodology has been successfully applied to the α-cyanation of various cyclic amines, such as tetrahydroisoquinolines, often promoted by photoredox catalysis. researchgate.net
The development of an enantioselective variant of this reaction would be a significant advancement for the synthesis of chiral α-aminonitriles like this compound.
Multicomponent Reactions for α-Aminonitrile Formation
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials. The Strecker reaction is a classic example of a three-component reaction. nih.gov
One-Pot, Three-Component, Solvent-Free Methods
In the pursuit of greener and more sustainable chemical processes, solvent-free reaction conditions have been explored for the synthesis of α-aminonitriles. A simple and environmentally friendly one-pot, three-component procedure has been developed for the synthesis of racemic α-aminonitriles from aldehydes, amines, and trimethylsilyl cyanide (TMSCN) without the need for a solvent or catalyst. sci-hub.seorganic-chemistry.org In this method, the amine itself is proposed to act as the catalyst. sci-hub.se Aldehydes generally react much faster than ketones, often providing nearly quantitative yields in a short period. sci-hub.seorganic-chemistry.org For the synthesis of 2-aminobutanenitrile, a mixture of propanal, an amine (e.g., ammonia or a primary amine), and TMSCN would be stirred at room temperature.
Utilization of Triphenylphosphine (B44618) Dibromide as a Catalyst
A novel and highly efficient one-pot, three-component, solvent-free method for the synthesis of α-aminonitriles has been developed using a catalytic amount of triphenylphosphine dibromide (TPPDB). thieme-connect.de This method involves the reaction of a carbonyl compound, an amine, and trimethylsilyl cyanide. The reaction proceeds smoothly at room temperature, affording a diverse range of α-aminonitriles in good to excellent yields (80-99%). thieme-connect.de TPPDB is believed to play a role in the in-situ generation of the imine intermediate, particularly from less reactive ketones. thieme-connect.de While a specific example using propanal is not provided, the general procedure is applicable to a wide range of aldehydes. thieme-connect.de Triphenylphosphine dibromide is also known for its utility in converting alcohols and phenols to alkyl bromides and in facilitating cyclization reactions. enamine.net
Cyanation Reactions Utilizing Advanced Cyanide Sources
The toxicity of traditional cyanide sources like hydrogen cyanide (HCN) and alkali metal cyanides has driven the development and use of safer alternatives, often referred to as cyanide surrogates.
Cyanide Surrogates in α-Aminonitrile Synthesis
Trimethylsilyl cyanide (TMSCN) is the most widely used cyanide surrogate in modern organic synthesis for the preparation of α-aminonitriles. mdpi.comnih.govscispace.comresearchgate.net It is less hazardous than HCN and is compatible with a wide range of reaction conditions, including Lewis acid and organocatalyzed Strecker-type reactions. nih.govscispace.com The silicon-carbon bond in TMSCN is readily cleaved, delivering the cyanide nucleophile to the imine electrophile. scispace.com
Other cyanide surrogates have also been employed. Tributyltin cyanide (Bu₃SnCN) has been used in conjunction with chiral zirconium catalysts for the enantioselective synthesis of α-amino nitrile derivatives. acs.org Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) has been explored as an eco-friendly and non-toxic cyanide source for the one-pot, three-component synthesis of α-aminonitriles. mdpi.comresearchgate.net In this case, a promoter such as benzoyl chloride is often required to generate the active cyanating agent in situ. mdpi.com The use of these advanced cyanide sources not only enhances the safety profile of the reaction but can also influence the reactivity and selectivity of the transformation.
Non-Toxic Cyanide Sources from Aliphatic Nitriles and α-Amino Acids
A significant advancement in the synthesis of α-aminonitriles involves the use of readily available and non-toxic precursors like aliphatic nitriles and α-amino acids as sources of hydrogen cyanide (HCN). rsc.org This approach circumvents the direct handling of toxic cyanide salts or HCN gas. A key strategy involves the spatial separation of the cyanide-releasing reaction from the cyanide-consuming (aminonitrile synthesis) reaction. rsc.orgrsc.org This is typically achieved by using a carrier gas to transfer the liberated HCN from one reaction vessel to another. rsc.org
The process begins with the conversion of α-amino acids into their corresponding nitriles through an oxidative decarboxylation. rsc.org For instance, α-substituted amino acids are transformed into aliphatic nitriles. While glycine (B1666218) can directly yield HCN in an oxidation step, other α-amino acids provide a source of aliphatic nitriles. rsc.org These nitriles can then be further functionalized.
One of the key benefits of this methodology is the ability to use a variety of easy-to-handle HCN sources. rsc.org Research has demonstrated the utility of hexacyanoferrate, acetonitrile, and α-amino acids for the cyanation of iminium ions. rsc.org The spatial separation of HCN generation and its subsequent reaction provides greater flexibility in choosing reaction conditions. rsc.org This method allows for the potential use of protein biomass as a sustainable and non-toxic source of HCN. rsc.org
A typical experimental setup involves two separate vessels. rsc.org In the first vessel, the non-toxic cyanide source is treated to release HCN. A carrier gas, such as nitrogen or air, is then used to bubble the gaseous HCN into a second vessel containing the substrate for the cyanation reaction. rsc.org This setup avoids the contamination of the cyanation reaction with the reagents used for HCN generation. rsc.org
| Precursor | Intermediate | Product | Key Features |
| α-Amino Acids | Aliphatic Nitriles | α-Aminonitriles | Utilizes non-toxic and readily available starting materials. rsc.org |
| Aliphatic Nitriles | Cyanohydrins | α-Aminonitriles | Involves oxidative C-H functionalization. rsc.org |
| Hexacyanoferrate | HCN | α-Aminonitriles | Provides a controlled release of cyanide. rsc.org |
Mn(OAc)₂ Catalysis for HCN Release from Cyanohydrins
A crucial step in the utilization of aliphatic nitriles derived from α-amino acids is their conversion into a form from which HCN can be readily liberated. This is accomplished through an oxidative C-H functionalization to form the corresponding cyanohydrins. rsc.org The subsequent release of HCN from these cyanohydrins is efficiently catalyzed by manganese(II) acetate (B1210297) (Mn(OAc)₂). rsc.org
The catalytic system employing Mn(OAc)₂ has been found to be effective for releasing HCN from cyanohydrins, including acetone (B3395972) cyanohydrin, under acidic conditions. rsc.org This catalytic release is a key component of a multi-step process that begins with α-amino acids and culminates in the formation of α-aminonitriles. rsc.org The combination of oxidative decarboxylation of amino acids, oxidative C-H functionalization of the resulting nitriles to cyanohydrins, and the Mn(OAc)₂-catalyzed release of HCN constitutes a comprehensive pathway for generating cyanide from non-toxic sources. rsc.org
Oxidative Decarboxylation: An α-amino acid is converted to an aliphatic nitrile. rsc.org
Oxidative C-H Functionalization: The aliphatic nitrile undergoes oxidation to form a cyanohydrin. rsc.org
HCN Release: Mn(OAc)₂ catalyzes the decomposition of the cyanohydrin to release HCN under acidic conditions. rsc.org
Cyanation: The released HCN reacts with an iminium ion to form the desired α-aminonitrile. rsc.org
This manganese-catalyzed step is pivotal as it allows for the efficient liberation of the cyanide moiety from a stable intermediate, enabling its use in the final synthetic step. The use of an inexpensive and environmentally benign metal catalyst like Mn(OAc)₂ further enhances the green credentials of this synthetic strategy. rsc.org
| Catalyst | Substrate | Product | Conditions |
| Mn(OAc)₂ | Cyanohydrins | HCN + Ketone/Aldehyde | Acidic rsc.org |
| Mn(OAc)₂ | Acetone cyanohydrin | HCN + Acetone | Acidic rsc.org |
Chemical Transformations and Derivatizations of 2r 2 Aminobutanenitrile
Reactivity of the Nitrile Functional Group
The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. This characteristic is central to its diverse reactivity, including hydrolysis and reduction reactions.
Hydrolysis Reactions of the Nitrile Moiety
The hydrolysis of the nitrile group in (2R)-2-aminobutanenitrile can proceed under acidic or basic conditions, typically yielding an amide as an intermediate, which can be further hydrolyzed to a carboxylic acid.
Under acidic conditions, the nitrile group of this compound can be hydrolyzed to form (2R)-2-aminobutanamide. The reaction is often carried out in the presence of a strong acid like hydrochloric acid (HCl), which also protonates the amino group, leading to the formation of the corresponding hydrochloride salt. google.com
A common method involves dissolving this compound hydrochloride in a solvent such as isopropanol. Dry hydrogen chloride gas is then passed through the heated solution (50–70 °C) for several hours. google.com The reaction proceeds through the protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon, facilitating the attack by water. The initial product is an imidic acid, which tautomerizes to the more stable amide. libretexts.org Upon cooling, the product, (2R)-2-aminobutanamide hydrochloride, precipitates and can be isolated by filtration. google.com This method is noted for its mild conditions and high yields. google.com
Table 1: Conditions for Acid-Catalyzed Hydrolysis
| Starting Material | Reagents | Solvent | Temperature | Product | Yield | Reference |
|---|
In the presence of a strong base, such as sodium hydroxide (B78521), the nitrile group undergoes hydrolysis. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. libretexts.orgchemguide.co.uk This forms an imine anion, which is then protonated by water to yield an imidic acid. Tautomerization of the imidic acid produces an amide. libretexts.org
Under harsh basic conditions (e.g., heating with concentrated NaOH), the initially formed (2R)-2-aminobutanamide can undergo further hydrolysis. The hydroxide ion attacks the carbonyl carbon of the amide, leading to the formation of a carboxylate salt ((2R)-2-aminobutanoate) and the liberation of ammonia (B1221849) gas. chemguide.co.uk To obtain the free carboxylic acid, the resulting solution must be acidified. chemguide.co.uk
The transformation of α-aminonitriles directly to amides can also be achieved through oxidative pathways. One proposed mechanism involves the use of reagents like meta-chloroperoxybenzoic acid (m-CPBA) in the presence of a base such as potassium hydroxide (KOH). researchgate.net This method represents an alternative to traditional hydrolysis for converting the nitrile group into an amide functionality. researchgate.net Another oxidative hydration method that can be applied to nitriles involves using sodium perborate (B1237305) in acetic acid, which smoothly converts nitriles to amides. organic-chemistry.org
Reduction of the Nitrile Group to Primary Amines
The nitrile group of this compound can be reduced to a primary amino group (-CH₂NH₂), transforming the molecule into (2R)-butane-1,2-diamine. This reduction is typically accomplished using powerful reducing agents.
Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this transformation. libretexts.orglibretexts.org The reaction involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile. This is followed by a second hydride addition to the intermediate imine anion. libretexts.org A subsequent aqueous workup protonates the resulting dianion to yield the primary amine. libretexts.orglibretexts.org
Other reagents and catalytic systems can also be employed for nitrile reduction, offering different levels of selectivity and milder reaction conditions. These include agents like ammonia borane (B79455) and various transition metal catalysts. organic-chemistry.org
Table 2: Reagents for Nitrile Reduction
| Reagent | Product Type | Reference |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | libretexts.orglibretexts.org |
| Ammonia Borane | Primary Amine | organic-chemistry.org |
Reactivity of the Amino Functional Group
The primary amino group (-NH₂) in this compound is basic and nucleophilic due to the lone pair of electrons on the nitrogen atom. pressbooks.pub This allows it to participate in a wide range of chemical reactions typical of primary amines.
The amino group can readily react with acids to form ammonium (B1175870) salts. For instance, with hydrogen chloride, it forms this compound hydrochloride, a more stable and crystalline solid that is often easier to handle and purify than the free base.
As a nucleophile, the amino group can undergo substitution reactions. It can be acylated by reacting with acyl chlorides or acid anhydrides to form N-acyl derivatives (amides). It can also be alkylated by reaction with alkyl halides, although this can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts. The nucleophilic character of the amino group is fundamental to its role in many synthetic pathways.
Substitution Reactions
The primary amino group of this compound is nucleophilic and readily participates in substitution reactions. This reactivity allows for the introduction of various substituents at the nitrogen atom, leading to the formation of N-alkylated and N-acylated derivatives.
Commonly, these reactions involve the use of alkyl halides or acyl chlorides as electrophiles. For instance, the reaction with benzyl (B1604629) bromide in the presence of a base like potassium carbonate results in the formation of the corresponding N-benzylated product. rsc.org The general mechanism for these nucleophilic substitution reactions often follows an S\textsubscript{N}2 pathway, where the amine nitrogen attacks the electrophilic carbon, displacing a leaving group. ksu.edu.sa The stereochemistry at the chiral center is typically retained during these transformations.
Table 1: Examples of Substitution Reactions
| Reactant | Reagent | Product | Reaction Type |
| This compound | Alkyl Halide (e.g., Benzyl Bromide) | N-Alkyl-(2R)-2-aminobutanenitrile | Nucleophilic Substitution |
| This compound | Acyl Chloride | N-Acyl-(2R)-2-aminobutanenitrile | Nucleophilic Acyl Substitution |
This table provides illustrative examples of substitution reactions involving this compound.
Formation of Imines
The primary amine functionality of this compound can condense with aldehydes and ketones to form imines, which are compounds containing a carbon-nitrogen double bond. masterorganicchemistry.comyoutube.com This reaction is a classic example of nucleophilic addition to a carbonyl group followed by elimination of water. masterorganicchemistry.com The reaction is typically carried out under neutral or slightly acidic conditions. masterorganicchemistry.comyoutube.com
The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, forming a tetrahedral intermediate. youtube.com Subsequent proton transfers and elimination of a water molecule lead to the formation of the imine. masterorganicchemistry.comyoutube.com This transformation is reversible, and the position of the equilibrium can be influenced by the removal of water. youtube.com For example, reacting this compound with an aldehyde like 2,3-dimethoxybenzaldehyde (B126229) in a solvent such as tetrahydrofuran (B95107) (THF) can yield the corresponding imine. rsc.org
Table 2: Imine Formation Reaction
| Amine | Carbonyl Compound | Product |
| This compound | Aldehyde (e.g., Benzaldehyde) | N-Benzylidene-(2R)-2-aminobutanenitrile |
| This compound | Ketone (e.g., Acetone) | N-Isopropylidene-(2R)-2-aminobutanenitrile |
This table illustrates the formation of imines from the reaction of this compound with aldehydes and ketones.
Production of Heterocycles (e.g., Imidazoles, Thiadiazoles)
The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. enamine.net
Imidazoles: Imidazoles are five-membered aromatic rings containing two nitrogen atoms. The synthesis of imidazoles can be achieved through various methods, often involving the condensation of a dicarbonyl compound with an aldehyde and ammonia. pharmacyjournal.net While direct synthesis from this compound is not a standard named reaction, its derivatives can be utilized. For instance, an α-amino ketone or aldehyde, which can be conceptually derived from the aminonitrile, is a key starting material in the Markwald synthesis of imidazoles. pharmacyjournal.netisca.me
Thiadiazoles: Thiadiazoles are five-membered aromatic rings containing one sulfur and two nitrogen atoms. wikipedia.org There are four isomers of thiadiazole. wikipedia.org The synthesis of 1,3,4-thiadiazole (B1197879) derivatives often involves the cyclization of thiosemicarbazides. hunandaxuexuebao.com For example, 5-(substituted)-1,3,4-thiadiazole-2-amines can be synthesized from a methyl-substituted carboxylate and thiosemicarbazide. hunandaxuexuebao.com The amino and nitrile groups of this compound could potentially be transformed into the necessary functionalities to participate in such cyclization reactions.
Table 3: Heterocycle Synthesis Starting Materials
| Heterocycle | Key Precursor | Potential Link to this compound |
| Imidazole | α-Amino ketone/aldehyde | Hydrolysis of nitrile and oxidation |
| 1,3,4-Thiadiazole | Thiosemicarbazide | Transformation of amine and nitrile groups |
This table outlines key precursors for heterocycle synthesis and their potential derivation from this compound.
Dual Functional Group Transformations in Complex Synthesis
The presence of both an amine and a nitrile group allows this compound to serve as a versatile building block in the synthesis of more complex molecules. enamine.net These two functional groups can be manipulated in a sequential or sometimes simultaneous manner to construct intricate molecular architectures. This dual functionality is particularly valuable in medicinal chemistry and drug design for creating libraries of compounds with diverse structures. enamine.netbeilstein-journals.org
The ability to perform different chemical transformations on the two functional groups orthogonally is a key advantage. For example, the amine can be protected while the nitrile is transformed, or vice versa. This allows for precise control over the synthetic route and the final product. The use of such bifunctional building blocks can rapidly increase the structural diversity of molecular libraries. beilstein-journals.orgwhiterose.ac.uk
Carbanion-Induced Nucleophilic Attack and Subsequent Transformations
While the primary amine is nucleophilic, the carbon atom alpha to the nitrile group can be deprotonated under strongly basic conditions to form a carbanion. This carbanion is a potent nucleophile and can participate in carbon-carbon bond-forming reactions. siue.eduuobabylon.edu.iq
The resulting carbanion can attack various electrophiles. For instance, in superbasic media, acetylenic carbanions can add to the C=N bond of imines. colab.ws Although not directly involving this compound itself in the provided literature, the principle of forming a carbanion alpha to a nitrile and its subsequent nucleophilic attack is a well-established synthetic strategy. This carbanion can then undergo nucleophilic substitution or addition reactions. siue.eduuobabylon.edu.iq For example, photocatalysis can be used to generate carbanion equivalents that can participate in S\textsubscript{N}2 reactions. uni-regensburg.de The stability and reactivity of such carbanions are influenced by the substituents on the carbon atom. siue.edu
Strategic Applications of 2r 2 Aminobutanenitrile in Advanced Organic Synthesis
(2R)-2-Aminobutanenitrile as a Chiral Building Block
The term "chiral building blocks" refers to enantiomerically pure compounds that can be used in the synthesis of more complex molecules, transferring their chirality to the final product. enamine.net this compound fits this description perfectly, serving as a foundational component in the construction of intricate, stereochemically defined structures.
Construction of Chiral Scaffolds
The inherent chirality of this compound makes it an excellent starting material for the synthesis of various chiral scaffolds. These scaffolds are core structures upon which diverse functional groups can be built, leading to the creation of a wide array of complex chiral molecules. For instance, chiral building blocks derived from enzymatic reactions have been instrumental in the asymmetric synthesis of alkaloids. researchgate.net The stereocenter in this compound can direct the stereochemical outcome of subsequent reactions, enabling the construction of specific stereoisomers of larger molecules. This control is crucial in fields like drug discovery, where the biological activity of a molecule is often dependent on its specific three-dimensional arrangement. enamine.net
Role in Asymmetric Synthesis
Asymmetric synthesis is a critical area of organic chemistry focused on the preferential synthesis of one enantiomer or diastereomer of a chiral molecule. nih.gov this compound and its derivatives are employed in asymmetric synthesis to introduce a specific stereocenter into a target molecule. smolecule.com This can be achieved through various strategies, including the use of chiral auxiliaries or chiral catalysts. For example, in the asymmetric Strecker reaction, a chiral amine can be used to produce enantiomerically pure α-amino acids. mdpi.com The development of such methods is significant for producing enantiomerically pure compounds, which are increasingly in demand for pharmaceuticals and other specialized applications. enamine.netunits.it
Precursor to α-Amino Acids and Derivatives
One of the most significant applications of this compound is its role as a precursor in the synthesis of α-amino acids and their derivatives. α-Amino acids are the fundamental building blocks of proteins and are involved in numerous biological processes. nih.gov
Conversion of α-Aminonitriles to α-Amino Acids
The conversion of α-aminonitriles to α-amino acids is a well-established chemical transformation, typically achieved through hydrolysis of the nitrile group. wikipedia.orggoogle.com The Strecker synthesis, a classic method for preparing α-amino acids, involves the reaction of an aldehyde with ammonia (B1221849) and cyanide to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid. mdpi.comwikipedia.org This process can be catalyzed by either acid or base. google.comlibretexts.org Chemo-enzymatic methods have also been developed to afford enantioenriched α-amino acids from α-aminonitriles. nih.gov
Table 1: Key Reactions in the Conversion of α-Aminonitriles
| Reaction Step | Description |
| Strecker Reaction | An aldehyde reacts with ammonia and cyanide to form an α-aminonitrile. mdpi.comwikipedia.org |
| Nitrile Hydrolysis | The nitrile group of the α-aminonitrile is hydrolyzed to a carboxylic acid, yielding an α-amino acid. This can be acid or base-catalyzed. wikipedia.orggoogle.comlibretexts.org |
| Enzymatic Hydrolysis | Enzymes can be used for the enantioselective hydrolysis of α-aminonitriles to produce optically pure α-amino acids. researchgate.net |
Enantiomerically Pure Amino Acid Synthesis from this compound
The use of an enantiomerically pure starting material like this compound allows for the synthesis of enantiomerically pure α-amino acids. For example, hydrolysis of this compound yields (R)-2-aminobutyric acid. This approach is crucial for obtaining specific stereoisomers of amino acids, which is often a requirement for pharmaceutical applications. nih.gov Various methods, including enzymatic and chemoenzymatic processes, have been developed to produce optically pure α-amino acids from racemic or prochiral starting materials, highlighting the importance of controlling stereochemistry in these syntheses. nih.govresearchgate.net
Intermediate in Peptide and Protein Synthesis
Peptides and proteins are polymers of amino acids linked by amide bonds. nih.govwikipedia.org The chemical synthesis of peptides is a vital tool in biochemistry and pharmaceutical development, allowing for the incorporation of unnatural amino acids and modifications to the peptide backbone. wikipedia.org Since this compound is a precursor to the non-proteinogenic α-amino acid (R)-2-aminobutyric acid, it serves as an important intermediate in the synthesis of peptides and proteins containing this specific residue. nih.gov The synthesis of peptides is a stepwise process, and the availability of enantiomerically pure amino acid building blocks is essential for constructing the desired peptide sequence with the correct stereochemistry. nih.gov
Synthesis of 1,2-Diamines
The transformation of this compound into its corresponding vicinal diamine, (2R)-butane-1,2-diamine, is a pivotal reaction that unlocks access to a class of valuable chiral building blocks. These 1,2-diamines are of considerable interest due to their prevalence in biologically active compounds and their application in the development of chiral ligands and organocatalysts. rsc.org The primary synthetic route involves the chemical reduction of the nitrile functional group to a primary amine, while preserving the stereochemical integrity of the existing chiral center at the C2 position.
The most common and industrially scalable method for this conversion is catalytic hydrogenation. nih.gov This process typically involves reacting this compound with hydrogen gas (H₂) under pressure in the presence of a heterogeneous metal catalyst. The choice of catalyst and reaction conditions is crucial for achieving high yield and selectivity.
Key Research Findings in Catalytic Nitrile Reduction:
Catalyst Systems: A variety of metal catalysts are effective for the reduction of nitriles. Palladium on carbon (Pd/C) is a frequently used catalyst that demonstrates high efficiency. Other common catalysts include Raney Nickel (Ra-Ni) and rhodium-based systems. pku.edu.cn For instance, research on the reduction of nitro compounds to amines highlights the robustness of Pd-based catalysts in flow systems, which can be adapted for nitrile reduction. nih.gov
Reaction Conditions: The hydrogenation is typically performed in a solvent such as an alcohol (e.g., methanol, ethanol) or an aqueous solution at room temperature. nih.gov While many reductions require elevated pressure, some modern catalytic systems using rhodium and palladium together have shown efficacy for hydrogenation at atmospheric pressure and room temperature. pku.edu.cn
Stereochemical Control: A critical advantage of catalytic hydrogenation for this specific application is its ability to proceed without racemizing the adjacent chiral center. This ensures that the (2R) configuration of the starting aminonitrile is transferred to the resulting (2R)-butane-1,2-diamine product with high enantiomeric purity.
Alternative Reducing Agents: Besides catalytic hydrogenation, chemical reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst can also effect the reduction of the nitrile group to a primary amine.
The synthesis of these chiral diamines from this compound provides essential intermediates for more complex molecular architectures.
Table 1: Overview of General Conditions for Nitrile to Amine Reduction
| Catalyst/Reagent | Reducing Agent | Typical Conditions | Key Advantages |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | 25–30°C, 1–2 atm pressure, aqueous or alcohol solvent. | Preserves stereochemistry, high conversion rates. nih.gov |
| Rhodium/Palladium Bimetallic System | Hydrogen Gas (H₂) | Room temperature, 1 atm pressure. pku.edu.cn | Mild reaction conditions, avoids high pressure. pku.edu.cn |
Contributions to Medicinal Chemistry Programs as a Privileged Scaffold
In the field of medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets by making specific modifications to its core structure. nih.govufrj.br These scaffolds serve as versatile templates for the efficient discovery of new therapeutic agents. nih.gov The this compound structure possesses the key characteristics of a privileged scaffold due to its combination of a chiral center and two distinct, reactive functional groups.
The backbone of this compound provides a specific three-dimensional orientation of an amino group and a nitrile group. nih.gov This arrangement allows for diverse interactions with biological macromolecules. The primary amine can act as a hydrogen bond donor and a basic center, while the nitrile group can serve as a hydrogen bond acceptor or be chemically transformed into other important functional groups, such as tetrazoles or, as discussed, primary amines.
The utility of this scaffold is demonstrated by the broad biological activities observed in molecules derived from similar small, chiral building blocks. For example, derivatives of 2-aminobutanenitrile (B1582908) have been investigated for various therapeutic applications, with studies revealing antibacterial and cytotoxic properties in certain modified compounds. This indicates that the core aminonitrile structure can be decorated with different substituents to target a range of biological pathways. nih.gov
Key Contributions as a Privileged Scaffold:
Structural Diversity: The amine and nitrile groups are gateways to a vast chemical space. The amine can be readily acylated, alkylated, or used in peptide coupling reactions, while the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole bioisostere.
Stereochemical Definition: The defined (R)-stereochemistry provides a precise spatial arrangement of substituents, which is often critical for selective interaction with chiral biological targets like enzyme active sites or receptors.
Foundation for Bioactive Molecules: Research into related structures has shown that small amine-containing molecules are foundational to drugs targeting the central nervous system, infectious diseases, and cancer. nih.govbeilstein-journals.org Derivatives of aminonitriles have shown potential in inhibiting bacterial biofilm formation and exhibiting cytotoxicity against cancer cell lines.
The strategic value of this compound lies in its potential to accelerate the drug discovery process by providing a reliable and versatile starting point for generating libraries of new, structurally diverse, and potentially bioactive compounds. nih.gov
Table 2: Potential Derivatives from the this compound Scaffold and Their Applications
| Scaffold Modification | Resulting Compound Class | Potential Therapeutic Area |
|---|---|---|
| Reduction of nitrile | 1,2-Diamine | Chiral ligands, CNS agents. rsc.orgbeilstein-journals.org |
| Acylation of amine | Amide | Enzyme inhibitors, antibacterial agents. nih.gov |
| Conversion of nitrile to tetrazole | Aminotetrazole | Metabolic enzyme inhibitors, receptor antagonists. |
Stereochemical Aspects and Enantiomeric Purity Assessment
Origin of Stereoselectivity in (2R)-2-Aminobutanenitrile Synthesis
The stereoselective synthesis of this compound is pivotal for its use in producing enantiomerically pure compounds. The origin of stereoselectivity often lies in the use of chiral auxiliaries, catalysts, or enzymes that create a diastereomeric interaction, favoring the formation of one enantiomer over the other.
One common approach is the Strecker synthesis, which involves the reaction of propionaldehyde, a cyanide source (like sodium cyanide), and an ammonia (B1221849) source. To induce stereoselectivity, a chiral amine can be used instead of ammonia, leading to the formation of diastereomeric α-aminonitriles that can then be separated. The choice of the chiral auxiliary and reaction conditions, such as temperature and solvent, significantly influences the degree of stereoselectivity. escholarship.orgdiva-portal.org
Enzymatic synthesis offers a highly selective alternative. google.comresearchgate.net For instance, nitrilases can catalyze the enantioselective hydrolysis of a racemic nitrile, or a nitrile hydratase/amidase system can be used for the kinetic resolution of racemic 2-aminobutanenitrile (B1582908) to yield the desired (2R)-enantiomer. pmarketresearch.com Lipases can also be employed in the asymmetric acylation of a racemic amino alcohol derived from 2-aminobutanenitrile, a process known as enzymatic desymmetrization. rsc.org The inherent stereospecificity of these enzymes allows for the production of this compound with high enantiomeric excess. researchgate.net
The development of predictive models, rooted in physical organic chemistry, is also aiding in understanding and optimizing the stereochemical outcomes of these synthetic methods. rsc.org These tools help in navigating the vast chemical space to design more efficient and selective syntheses. rsc.org
Resolution of Racemic 2-Aminobutanenitrile and its Derivatives
When a racemic mixture of 2-aminobutanenitrile is produced, resolution techniques are necessary to separate the (2R)- and (2S)-enantiomers. slideshare.netdalalinstitute.com This separation is crucial as the enantiomers can have different biological activities. libretexts.org
A classical and widely used method for resolving racemic amines like 2-aminobutanenitrile is through the formation of diastereomeric salts. slideshare.netlibretexts.org This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. spcmc.ac.in
The reaction produces a mixture of two diastereomeric salts: [this compound · (chiral acid)] and [(2S)-2-aminobutanenitrile · (chiral acid)]. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. libretexts.orgresearchgate.net Once separated, the desired enantiomer of 2-aminobutanenitrile can be recovered by treating the diastereomeric salt with a base to neutralize the acid. libretexts.org
Commonly used chiral resolving agents for amines include:
(+)-Tartaric acid libretexts.orglibretexts.org
(-)-Malic acid libretexts.orglibretexts.org
(-)-Mandelic acid libretexts.orglibretexts.org
(+)-Camphor-10-sulfonic acid libretexts.orglibretexts.org
The choice of the resolving agent and the crystallization solvent are critical for achieving efficient separation. rsc.org The process can sometimes be tedious, requiring multiple recrystallizations to achieve high enantiomeric purity. libretexts.org
| Resolving Agent | Principle of Separation | Recovery of Enantiomer |
|---|---|---|
| (+)-Tartaric acid | Formation of diastereomeric salts with different solubilities. | Treatment with a base (e.g., KOH) to liberate the free amine. |
| (-)-Mandelic acid | Formation of diastereomeric salts with different solubilities. | Treatment with a base to liberate the free amine. |
| (+)-Camphor-10-sulfonic acid | Formation of diastereomeric salts with different solubilities. | Treatment with a base to liberate the free amine. |
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), offer a powerful alternative for the resolution of racemic 2-aminobutanenitrile and its derivatives. lookchem.comrsc.orgelementlabsolutions.com This technique separates enantiomers based on their differential interactions with the chiral environment of the stationary phase.
The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the CSP. scas.co.jp The difference in the stability of these complexes leads to different retention times, allowing for their separation. elementlabsolutions.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are the most commonly used for chiral HPLC. elementlabsolutions.com
Chiral HPLC can be used for both analytical purposes, to determine the enantiomeric ratio, and for preparative purposes, to isolate the pure enantiomers. The choice of the mobile phase, which can be normal-phase (like hexane/isopropanol) or reversed-phase (like water/acetonitrile), is crucial for achieving good separation.
Analytical Methodologies for Enantiomeric Purity Determination
Accurately determining the enantiomeric purity, or enantiomeric excess (ee), of this compound is essential for quality control, especially in pharmaceutical applications. pmarketresearch.com Several analytical techniques are employed for this purpose.
Gas Chromatography (GC) coupled with a Mass Spectrometer (MS) and equipped with a chiral capillary column is a highly sensitive method for the enantiomeric analysis of volatile compounds like 2-aminobutanenitrile. uni-muenchen.dechromatographyonline.com The separation of enantiomers occurs on the chiral stationary phase within the GC column. uni-muenchen.de
Common chiral stationary phases for GC include cyclodextrin (B1172386) derivatives and Chirasil-L-Val. researchgate.netnih.gov The sample is vaporized and carried through the column by an inert gas (mobile phase). etamu.edu The enantiomers interact differently with the CSP, leading to different retention times. uni-muenchen.de The mass spectrometer then detects and quantifies the separated enantiomers, providing a precise measurement of the enantiomeric excess. etamu.edu The use of selected ion monitoring (SIM) mode in GC-MS can enhance sensitivity for detecting trace amounts of an undesired enantiomer. uni-muenchen.de
As mentioned in the resolution section, HPLC with chiral columns is a primary method for determining the enantiomeric purity of 2-aminobutanenitrile and its derivatives. researchgate.net This technique is versatile and can be applied to a wide range of compounds. hplc.eu
The method involves injecting the sample onto a chiral HPLC column, where the enantiomers are separated based on their differential interactions with the chiral stationary phase. elementlabsolutions.comscas.co.jp A detector, typically a UV detector, measures the concentration of each eluting enantiomer. rsc.org The enantiomeric excess is then calculated from the peak areas of the two enantiomers in the chromatogram.
The selection of the appropriate chiral column and mobile phase is critical for achieving baseline separation of the enantiomers, which is necessary for accurate quantification. researchgate.nethplc.eu
| Analytical Method | Principle | Stationary Phase Examples | Key Advantages |
|---|---|---|---|
| GC-MS with Chiral Stationary Phases | Differential interaction of enantiomers with a chiral GC column, leading to different retention times. Mass spectrometry provides detection and quantification. | Cyclodextrin derivatives, Chirasil-L-Val | High sensitivity and resolution for volatile compounds. |
| HPLC with Chiral Columns | Formation of transient diastereomeric complexes between enantiomers and the chiral stationary phase, resulting in different retention times. | Polysaccharide-based (cellulose, amylose), Pirkle-type | Versatile, applicable to a wide range of compounds, can be used for both analytical and preparative scales. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiopurity
NMR spectroscopy is a powerful tool for determining the enantiomeric purity of chiral compounds, including this compound. wikipedia.orgnih.gov While enantiomers themselves are indistinguishable in a standard NMR spectrum, their conversion into diastereomers allows for their differentiation. wikipedia.org
The most common approach for NMR-based enantiopurity determination involves the use of a chiral derivatizing agent (CDA). wikipedia.orgnih.gov A CDA is an enantiomerically pure compound that reacts with the chiral analyte to form a mixture of diastereomers. wikipedia.org These diastereomers have different physical properties and, crucially, distinct NMR spectra. wikipedia.orgnih.gov
For amines like this compound, a variety of CDAs are available. A well-known example is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) and its acid chloride derivative, which react with amines to form diastereomeric amides. wikipedia.org The absence of an α-proton in Mosher's acid prevents racemization during the derivatization reaction. wikipedia.orgtcichemicals.com Another approach involves the use of BINOL (1,1'-bi-2-naphthol) in combination with 2-formylphenylboronic acid to form diastereomeric iminoboronate esters. acs.orgnih.gov
The general procedure for using a CDA is as follows:
React the racemic or enantiomerically enriched amine with an enantiomerically pure CDA.
The reaction produces a mixture of diastereomers.
Record the NMR spectrum (typically ¹H NMR) of the diastereomeric mixture.
The enantiomeric excess (ee) of the original amine is determined by integrating the signals corresponding to each diastereomer. acs.org
It is important to ensure that the derivatization reaction goes to completion and that no kinetic resolution occurs, as this would lead to an inaccurate determination of the enantiomeric excess. bath.ac.uk
Once the diastereomeric derivatives of this compound are formed, their ¹H NMR spectra will exhibit separate signals for corresponding protons in each diastereomer. wikipedia.orgnih.gov This is because the protons in one diastereomer are in a slightly different chemical environment compared to the protons in the other, making them chemically non-equivalent. masterorganicchemistry.comlibretexts.org These non-equivalent protons in diastereomers are referred to as being diastereotopic. masterorganicchemistry.commasterorganicchemistry.com
The difference in chemical shift (Δδ) between the signals of the diastereotopic protons can be used to quantify the enantiomeric composition. lew.ro For example, after derivatizing a sample of 2-aminobutanenitrile with a chiral agent, the methine proton (CH) adjacent to the nitrile and amino groups would likely show two distinct signals in the ¹H NMR spectrum, one for the (R,R') diastereomer and one for the (S,R') diastereomer (assuming an R' derivatizing agent). The ratio of the integrals of these two signals directly corresponds to the ratio of the enantiomers in the original sample. acs.org
The presence of a chiral center renders adjacent methylene (B1212753) (CH₂) protons diastereotopic, even without derivatization. masterorganicchemistry.compharmacy180.com This means they are chemically non-equivalent and can have different chemical shifts and coupling constants, often resulting in a more complex multiplet than a simple quartet. lew.ropharmacy180.com
The following table illustrates the expected ¹H NMR spectral features for diastereomeric derivatives of 2-aminobutanenitrile:
| Proton Environment | Expected ¹H NMR Signal | Reason for Observation |
| Methine (CH) proton | Two distinct signals (e.g., two triplets or multiplets) | The methine protons in the two diastereomers are in different chemical environments, making them diastereotopic. masterorganicchemistry.commasterorganicchemistry.com |
| Methylene (CH₂) protons | Two sets of complex multiplets | The methylene protons are diastereotopic due to the presence of the adjacent chiral center, and their chemical environment is further differentiated in the two diastereomers. masterorganicchemistry.compharmacy180.com |
| Methyl (CH₃) protons | Two distinct signals (e.g., two triplets) | The methyl groups are in different chemical environments in the two diastereomers. |
Challenges in Enantiomeric Purity Assessment (e.g., Racemization during Hydrolysis)
Several challenges can arise during the assessment of the enantiomeric purity of this compound. A primary concern is the potential for racemization, particularly during chemical transformations such as hydrolysis. rsc.org The hydrolysis of the nitrile group to a carboxylic acid or amide, often carried out under acidic or basic conditions at elevated temperatures, can lead to the loss of stereochemical integrity at the adjacent chiral center. rsc.orggoogle.com For example, heating α-aminonitriles in 6 M aqueous HCl can cause both hydrolysis and racemization. acs.org
Another challenge is the decomposition of the aminonitrile itself, which can occur alongside racemization under certain conditions. rsc.org The presence of a base, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), is known to promote the racemization of related imine derivatives of aminonitriles. acs.org
In HPLC analysis, poor peak shape, such as tailing, can complicate accurate quantification. This can be caused by column degradation or secondary interactions between the analyte and the stationary phase. scirp.org For compounds lacking a strong chromophore, achieving adequate sensitivity with UV detection can be difficult, potentially requiring derivatization or the use of more specialized and expensive detectors. veeprho.comresearchgate.net
In NMR analysis, incomplete derivatization reactions or kinetic resolution can lead to inaccurate ee determination. bath.ac.uk Furthermore, peak overlap in the NMR spectrum can sometimes make integration and quantification challenging, requiring careful optimization of the NMR experiment or the use of higher field strength magnets. acs.org
Computational and Theoretical Investigations of 2r 2 Aminobutanenitrile
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used for geometry optimization, conformational analysis, and the elucidation of reaction mechanisms due to its balance of accuracy and computational cost.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. mdpi.comaps.org This optimized structure represents the most stable three-dimensional shape of the molecule. For a chiral molecule like (2R)-2-aminobutanenitrile, which has a stereocenter at the C2 carbon and rotational freedom around its single bonds, multiple stable conformations may exist.
The analysis would yield data on bond lengths, bond angles, and dihedral angles for the most stable conformers, providing a detailed picture of the molecule's spatial arrangement.
Table 1: Representative Theoretical Bond Lengths and Angles for a Generic α-Aminonitrile (Note: This table is illustrative, as specific optimized geometry data for this compound is not available in the cited literature. The values are typical for similar small organic molecules.)
| Parameter | Bond/Angle | Typical Value |
| Bond Lengths (Å) | C-C (alkyl) | 1.53 - 1.55 |
| C-C≡N | 1.46 - 1.48 | |
| C≡N | 1.15 - 1.16 | |
| C-N (amine) | 1.45 - 1.47 | |
| **Bond Angles (°) ** | C-C-C | ~112° |
| N-C-C | ~110° | |
| C-C-CN | ~109° |
Elucidation of Reaction Mechanisms and Transition States
DFT is instrumental in mapping the pathways of chemical reactions. It allows for the calculation of the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. This information is vital for understanding how a reaction proceeds, what factors control its speed, and why certain products are formed over others. The formation and hydrolysis of this compound via the Strecker reaction serve as a prime example.
The Strecker synthesis involves the reaction of an aldehyde (propanal in this case), ammonia (B1221849), and hydrogen cyanide. DFT calculations on the analogous synthesis of alanine (B10760859) (from acetaldehyde) have shown that proton transfers, often mediated by solvent molecules like water, are critical throughout the reaction. mdpi.comnih.gov
The mechanism can be broken down into two main stages: aminonitrile formation and its subsequent hydrolysis. In the first stage, a key step involves the deprotonation of the protonated amino group in an intermediate to form an aminoalcohol. Later, after the elimination of water to form a protonated imine, a cyanide ion attacks the imine carbon to yield the aminonitrile. mdpi.comnih.gov During the hydrolysis of the aminonitrile to the corresponding amino acid, the initial step is the protonation of the amino nitrogen, which facilitates the subsequent attack of water on the cyano group. mdpi.comnih.gov These proton transfer steps are often facilitated by networks of hydrogen bonds with surrounding water molecules. researchgate.net
The stereochemistry of the final amino acid product is determined during the formation of the α-aminonitrile. Specifically, the stereochemical outcome (R or S) is established at the step where ammonia (NH3) adds to the carbonyl carbon of the aldehyde. researchgate.net
While the subsequent step, the addition of the cyanide ion (CN⁻) to the protonated imine, might seem capable of scrambling the stereochemistry, computational studies suggest this is not always the case. researchgate.net In an aqueous environment, a cluster of water molecules can effectively shield one face of the imine plane, directing the incoming cyanide ion to attack from the less hindered face. This enforcement by the solvent cluster can prevent stereochemical scrambling and lead to a specific stereoisomer. researchgate.net Therefore, controlling the facial selectivity of the initial nucleophilic attack on the aldehyde is key to achieving an enantiomerically enriched product like this compound.
Identifying the rate-determining step (the step with the highest energy barrier) is crucial for optimizing reaction conditions. DFT calculations have pinpointed these key steps in the Strecker synthesis.
Aminonitrile Formation: For the formation of the aminonitrile, the rate-determining step is the deprotonation of the NH₃⁺ group in the MeCH(OH)-NH₃⁺ intermediate to yield 1-aminoethanol. This step has a calculated activation energy barrier (ΔE≠) of 9.6 kcal/mol for the synthesis of 2-aminopropanenitrile. researchgate.net
Aminonitrile Hydrolysis: In the second stage, the conversion of the aminonitrile to the amino acid, the rate-determining step is the hydrolysis of the cyano group of the N-protonated aminonitrile. This step has a significantly higher activation energy barrier of 34.7 kcal/mol, which is consistent with the high temperatures often required for the hydrolysis step in the Strecker synthesis. researchgate.net
Table 2: Calculated Activation Energy Barriers for Key Steps in an Analogous Strecker Reaction (Data from DFT calculations on the synthesis of alanine) researchgate.net
| Reaction Stage | Rate-Determining Step | Calculated Activation Energy (ΔE≠) |
| Aminonitrile Formation | Deprotonation of R-CH(OH)-NH₃⁺ | 9.6 kcal/mol |
| Aminonitrile Hydrolysis | Hydrolysis of the cyano group in R-CH(NH₃⁺)-CN | 34.7 kcal/mol |
Electronic Structure Analysis (e.g., HOMO/LUMO, Molecular Orbitals)
The electronic structure of a molecule governs its reactivity. DFT calculations provide detailed information about the distribution of electrons in molecular orbitals (MOs). Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals.
The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the kinetic stability and chemical reactivity of a molecule. dergipark.org.trnih.gov A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov
For this compound, the HOMO is expected to be localized primarily on the lone pair of the nitrogen atom in the amino group, making this site the most susceptible to electrophilic attack (e.g., protonation). The LUMO is likely to be the π* antibonding orbital of the nitrile (C≡N) group, making the carbon atom of the nitrile group susceptible to nucleophilic attack. Analysis of the molecular orbitals provides a visual representation of where these reactive sites are located. researchgate.netmdpi.com
Table 3: Illustrative Frontier Orbital Properties for a Generic Aminonitrile (Note: Specific HOMO/LUMO energy values for this compound are not available in the cited literature. This table illustrates the concept.)
| Parameter | Description | Significance for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the tendency to donate electrons; associated with the lone pair on the amino nitrogen. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the tendency to accept electrons; associated with the π* orbital of the C≡N group. |
| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | A measure of chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. researchgate.netnih.gov |
Prediction of Tautomeric Stability
Tautomerism, the interconversion of structural isomers through the migration of a proton, is a critical aspect of the chemical character of this compound. The primary tautomeric equilibrium for this compound involves the aminonitrile form and its corresponding imino-enamine form. Computational chemistry provides powerful tools to predict the relative stabilities of these tautomers.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are frequently employed to determine the geometries and energies of the different tautomeric forms. By calculating the Gibbs free energy of each tautomer, it is possible to predict their equilibrium populations in the gas phase and in different solvents. The influence of the solvent is often incorporated using continuum solvation models, such as the Polarizable Continuum Model (PCM).
A hypothetical computational study on the tautomeric stability of this compound might yield data similar to that presented in the illustrative table below.
Table 1: Illustrative Relative Energies of this compound Tautomers
| Tautomer | Form | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, kcal/mol) |
| 1 | Aminonitrile | 0.00 | 0.00 |
| 2 | Imino-enamine | 15.2 | 12.5 |
| Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data. |
Such a study would likely show the aminonitrile form to be significantly more stable, which is typical for simple aliphatic aminonitriles. The computational investigation would involve geometry optimization of each tautomer followed by frequency calculations to confirm them as true minima on the potential energy surface and to obtain thermodynamic data for the calculation of free energies. researchgate.net
Advanced Computational Models (e.g., QM/MM, DLPNO-CCSD(T))
To achieve higher accuracy or to study the molecule in a complex environment such as a protein active site, more advanced computational models are necessary.
Domain-based Local Pair Natural Orbital Coupled Cluster with Singles, Doubles, and Perturbative Triples (DLPNO-CCSD(T)) is considered a "gold standard" method in quantum chemistry for its high accuracy in calculating molecular energies. google.com This method allows for highly accurate energy calculations on larger molecules than traditional coupled-cluster methods. google.com For this compound, DLPNO-CCSD(T) would be invaluable for obtaining benchmark energetic data, such as the precise energy difference between conformers or tautomers. mdpi.comarxiv.org
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are designed to study chemical processes in large systems, such as enzymes or solutions. nih.gov In a QM/MM approach, the region of primary chemical interest (e.g., the this compound ligand and the immediate interacting residues of a protein) is treated with a high-level QM method, while the remainder of the system (the rest of the protein and solvent) is treated with a more computationally efficient MM force field. nih.govrsc.org This allows for the study of reaction mechanisms, binding affinities, and electronic properties of the molecule within a biological environment. cuni.czrutgers.edu
Table 2: Application of Advanced Computational Models to this compound
| Computational Model | Primary Application for this compound | Key Insights |
| DLPNO-CCSD(T) | High-accuracy energy calculations of conformers and tautomers. | Provides benchmark energetic data to validate less computationally expensive methods like DFT. |
| QM/MM | Studying the interaction and potential reaction of this compound within a biological target (e.g., an enzyme active site). | Elucidation of binding modes, reaction pathways, and the role of the environment in modulating the properties of the molecule. |
Molecular Modeling and Dynamics Simulations
Molecular modeling and, in particular, molecular dynamics (MD) simulations, provide a dynamic picture of the behavior of this compound over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and the study of dynamic processes. nih.gov
An MD simulation of this compound would typically start with a defined initial structure of the molecule, which is then placed in a simulated environment, such as a box of water molecules. rsc.org The system is then allowed to evolve over time, typically on the nanosecond to microsecond timescale.
The trajectory generated from an MD simulation can be analyzed to obtain a wealth of information, including:
Conformational preferences: Identifying the most stable conformations of the molecule in solution.
Solvation structure: Understanding how solvent molecules arrange around the solute.
Hydrogen bonding dynamics: Characterizing the formation and breaking of hydrogen bonds with the solvent.
Binding dynamics: If simulated with a receptor, MD can reveal the pathways and dynamics of binding and unbinding events. nih.gov
Table 3: Key Aspects of a Molecular Dynamics Simulation of this compound
| Simulation Stage | Description | Information Gained |
| System Setup | The molecule is placed in a simulation box, typically with explicit solvent molecules. | Defines the initial conditions for the simulation. |
| Equilibration | The system's temperature and pressure are adjusted to the desired values. | Ensures the system is in a stable state before the production run. |
| Production Run | The simulation is run for an extended period to sample the system's dynamics. | Generates the trajectory for analysis. |
| Analysis | The trajectory is analyzed to calculate various structural and dynamic properties. | Provides insights into the conformational flexibility, solvation, and interactions of the molecule. |
Emerging Trends and Future Research Directions
Greener Pathways: The Rise of Sustainable Synthetic Methods
The principles of green chemistry are increasingly influencing the synthesis of chiral aminonitriles like (2R)-2-aminobutanenitrile. The focus is on minimizing environmental impact by reducing waste, avoiding hazardous reagents, and utilizing renewable resources. A significant area of development is the use of environmentally benign solvent systems. For instance, water is being explored as an inexpensive, non-toxic, and eco-friendly medium for the Strecker reaction, a cornerstone method for α-aminonitrile synthesis. tandfonline.com This approach eliminates the need for volatile organic solvents, thereby reducing pollution and operational hazards. tandfonline.com
Furthermore, research is directed towards catalyst-free synthetic routes and the use of reusable catalysts. orgchemres.org For example, ultrasound-promoted synthesis in ionic liquids like 1-butyl-3-methylimidazolium bromide ([Bmim]Br) offers a catalyst-free alternative. orgchemres.org Additionally, naturally derived catalysts, such as tonsil clay, are being investigated for their potential in promoting efficient and environmentally friendly reactions. orgchemres.org The adoption of such green methodologies is pivotal for the sustainable production of this compound on an industrial scale.
The Quest for Precision: Novel Catalytic Systems for Enantioselective Synthesis
The development of novel and highly efficient catalytic systems is at the forefront of research for producing enantiomerically pure this compound. The asymmetric Strecker reaction is a primary focus, with a variety of chiral catalysts being designed and evaluated. These catalysts are crucial for controlling the stereochemistry of the final product, ensuring the desired (R)-enantiomer is obtained in high yield and enantiomeric excess.
Recent advancements have seen the emergence of diverse catalytic systems, including:
Chiral Metal Complexes: Zirconium-based catalysts have shown significant promise in the enantioselective synthesis of α-aminonitriles, providing good yields and high enantioselectivities for a wide range of substrates. nih.govscielo.br Similarly, titanium (IV) complexes are also being employed to achieve high enantiomeric excesses. scielo.br
Organocatalysts: Non-metal-based catalysts, or organocatalysts, are gaining traction due to their lower toxicity and stability. Chiral phosphoric acids, derived from BINOL (1,1'-bi-2-naphthol), have been successfully used in the asymmetric Strecker reaction. scielo.br Thiourea (B124793) derivatives represent another class of organocatalysts that can effectively induce chirality. researchgate.net
The table below summarizes some of the novel catalytic systems being explored for the enantioselective synthesis of α-aminonitriles, which are applicable to the synthesis of this compound.
| Catalyst Type | Specific Example | Key Advantages |
| Chiral Metal Complex | Zirconium binuclear catalyst | High enantioselectivity, applicable to a wide range of substrates. nih.gov |
| Chiral Metal Complex | Titanium(IV) catalyst | Good to excellent yields and high enantiomeric excesses. scielo.br |
| Organocatalyst | Chiral Phosphoric Acids (BINOL-derived) | Metal-free, effective for asymmetric Strecker reactions. scielo.br |
| Organocatalyst | Chiral Thiourea derivatives | Bifunctional activation, inducing high chirality. researchgate.net |
Streamlining Production: Integration with Flow Chemistry and Continuous Manufacturing
The integration of flow chemistry and continuous manufacturing processes presents a paradigm shift in the production of fine chemicals, including this compound. This approach offers numerous advantages over traditional batch processing, such as improved safety, better heat and mass transfer, enhanced process control, and the potential for higher yields and purity.
Future research will likely focus on developing robust and scalable continuous flow methods for the synthesis of this compound. This involves designing and optimizing microreactors and flow systems that can handle the specific reaction conditions required for the asymmetric Strecker reaction or other synthetic routes. The ability to perform multi-step syntheses in a continuous fashion will be a key area of exploration, enabling the direct conversion of simple starting materials into the final product without the need for isolating intermediates.
Designing from the Ground Up: Computational Design and Prediction of Novel Transformations
Computational chemistry and molecular modeling are becoming indispensable tools in modern synthetic chemistry. In the context of this compound, these computational approaches can be used to:
Design Novel Catalysts: By simulating the interactions between a substrate and a catalyst at the molecular level, researchers can design new catalysts with enhanced activity and enantioselectivity. This in silico approach can significantly reduce the time and experimental effort required to develop effective catalysts.
Predict Reaction Outcomes: Computational models can be used to predict the feasibility and stereochemical outcome of new synthetic transformations. This allows for the exploration of novel reaction pathways and the identification of promising new methods for synthesizing this compound.
Elucidate Reaction Mechanisms: Understanding the detailed mechanism of a reaction is crucial for its optimization. Computational studies can provide valuable insights into the transition states and intermediates involved in the catalytic cycle, guiding the rational design of improved synthetic protocols.
A Versatile Building Block: Expanding the Scope of this compound as a Synthon
This compound is not just a target molecule but also a versatile synthon—a building block used in the synthesis of more complex molecules. Its bifunctional nature, possessing both an amino group and a nitrile group, allows for a wide range of chemical transformations.
Future research will continue to expand the applications of this compound in the synthesis of:
Novel Pharmaceuticals: As a chiral building block, it can be incorporated into the synthesis of new drug candidates with specific stereochemical requirements, potentially leading to improved efficacy and reduced side effects.
Complex Natural Products: The synthesis of complex natural products often relies on the use of small, enantiomerically pure building blocks. This compound can serve as a key starting material or intermediate in the total synthesis of such molecules.
New Materials: The unique chemical properties of this compound may also be exploited in the development of new materials with specific functionalities.
The continued exploration of its reactivity and its incorporation into novel synthetic strategies will further solidify the importance of this compound as a cornerstone of modern organic synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
